5-Ethylmorpholin-3-one: A Technical Guide
5-Ethylmorpholin-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethylmorpholin-3-one is a heterocyclic organic compound belonging to the morpholin-3-one class. While specific research on this particular derivative is limited in publicly available literature, the morpholin-3-one scaffold is a recognized pharmacophore in medicinal chemistry, appearing in a variety of biologically active molecules. This technical guide consolidates the available information on the basic properties, synthesis, and potential biological relevance of 5-Ethylmorpholin-3-one, aiming to provide a foundational resource for researchers in drug discovery and chemical synthesis.
Core Properties
Table 1: Physicochemical Properties of 5-Ethylmorpholin-3-one
| Property | Value | Source/Comment |
| CAS Number | 77605-88-0 | - |
| Molecular Formula | C₆H₁₁NO₂ | - |
| Molecular Weight | 129.16 g/mol | - |
| Appearance | Not specified | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Flash Point | 133 °C | Safety Data Sheet |
| Solubility | Data not available | - |
Table 2: Computational Data for 5-Ethylmorpholin-3-one
| Property | Value | Source/Comment |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | Calculated |
| LogP | -0.0886 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Hydrogen Bond Donors | 1 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Synthesis and Experimental Protocols
Detailed, peer-reviewed synthetic protocols specifically for 5-Ethylmorpholin-3-one are scarce. However, general methods for the synthesis of related 5-substituted morpholin-3-ones provide a strong basis for its preparation.
General Synthesis of 5-Substituted Morpholin-3-ones
A common and versatile method for the synthesis of N-protected 5-substituted morpholin-3-ones involves a two-step process starting from an appropriate amino alcohol.[1]
Step 1: Reaction with Ethyl Chloroacetate The amino alcohol is reacted with ethyl chloroacetate to form an intermediate ester.
Step 2: Cyclization and Protection The intermediate undergoes cyclization to form the morpholin-3-one ring, which can then be N-protected if desired.
Figure 1: General synthetic workflow for 5-alkylmorpholin-3-ones.
Experimental Protocol: Reduction of (S)-5-Ethylmorpholin-3-one (Example from Patent Literature)
A patent for the synthesis of 2-aminobenzoxazole carboxamides describes a procedure for the reduction of the carbonyl group of (S)-5-ethylmorpholin-3-one. While this protocol focuses on a subsequent reaction, it provides insight into the reactivity of the title compound.[2]
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Reaction: A solution of (S)-5-ethylmorpholin-3-one (1.9 g, 15 mmol) in tetrahydrofuran (THF, 10 mL) was added dropwise over 20 minutes to an ice-cold solution of lithium aluminum hydride (1.0 M in THF, amount not specified).
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Conditions: After the addition was complete, the ice bath was removed, and the reaction mixture was stirred at reflux for 20 hours.
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Work-up: The reaction was cooled in an ice bath and quenched by the sequential dropwise addition of water (1.2 mL), a 15% aqueous solution of sodium hydroxide (1.2 mL), and water (1.2 mL).
This protocol suggests that the lactam carbonyl of 5-ethylmorpholin-3-one can be effectively reduced using standard reducing agents like lithium aluminum hydride.
Spectroscopic Data
As of the latest literature search, no experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 5-Ethylmorpholin-3-one has been published. Researchers investigating this compound will need to perform their own analytical characterization.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or associated signaling pathways of 5-Ethylmorpholin-3-one. However, the broader class of morpholine and morpholin-3-one derivatives has been investigated for a range of therapeutic applications.
The morpholine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Derivatives of morpholin-3-one have been explored for their potential as:
Given the established biological relevance of the morpholin-3-one core, 5-Ethylmorpholin-3-one represents a valuable starting point for the synthesis of novel compounds for biological screening.
Figure 2: A potential workflow for the investigation of 5-ethylmorpholin-3-one in drug discovery.
Conclusion
5-Ethylmorpholin-3-one is a chemical entity with a foundation in the well-established morpholin-3-one scaffold. While specific experimental data for this compound is largely unavailable, this guide provides a summary of its known properties and outlines logical starting points for its synthesis and potential biological evaluation based on related structures. Further research is warranted to fully characterize this compound and explore its potential in medicinal chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2008019372A2 - 2-aminobenzoxazole carboxamides as 5ht3 modulators - Google Patents [patents.google.com]
- 3. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN1266431A - è³åºï¼ååªè¡çç©ãåå ¶å¶å¤åä½ä¸ºéæ¿è½æ®æåçåºç¨ - Google Patents [patents.google.com]
